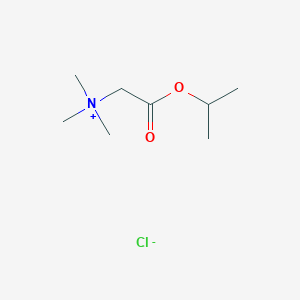
Betaine Isopropyl Ester Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaine Isopropyl Ester Chloride is a chemical compound that belongs to the class of esters Esters are organic compounds derived from carboxylic acids and alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaine Isopropyl Ester Chloride can be synthesized through the esterification of betaine with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves heating the carboxylic acid (betaine) and the alcohol (isopropyl alcohol) with a mineral acid catalyst to form the ester and water . The reaction is reversible, and the conditions such as temperature and time need to be optimized to achieve a high yield of the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate and purify the compound . These methods ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Betaine Isopropyl Ester Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Betaine Isopropyl Ester Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential role in cellular processes and metabolic pathways.
Medicine: Research is ongoing to explore its therapeutic potential in treating certain medical conditions.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of Betaine Isopropyl Ester Chloride involves its ability to donate a methyl group via the enzyme betaine homocysteine methyltransferase (BHMT). This enzyme catalyzes the conversion of homocysteine to methionine and dimethylglycine (DMG), which plays a crucial role in various metabolic pathways . The compound’s effects are mediated through its interaction with molecular targets and pathways involved in methylation and osmoregulation.
Comparison with Similar Compounds
Betaine Hydrochloride: Similar in structure but differs in its chloride ion and its use as a dietary supplement.
Choline Chloride: Another quaternary ammonium compound with similar methyl-donating properties but different applications.
Uniqueness: Its ability to participate in esterification and other reactions makes it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride |
InChI |
InChI=1S/C8H18NO2.ClH/c1-7(2)11-8(10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
JAPCBMXNZAHKQY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC(=O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


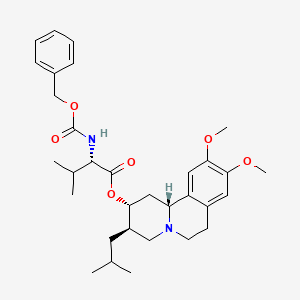

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
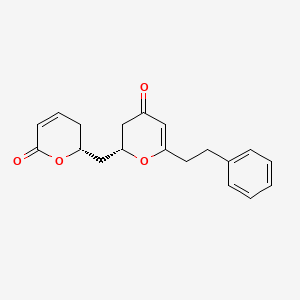
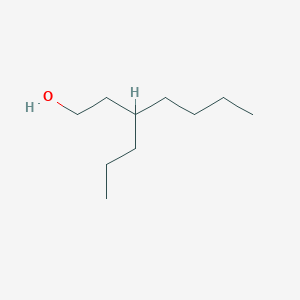
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
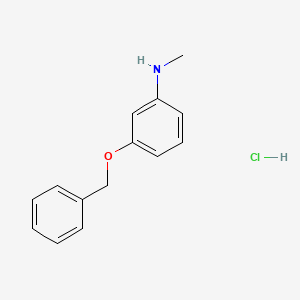

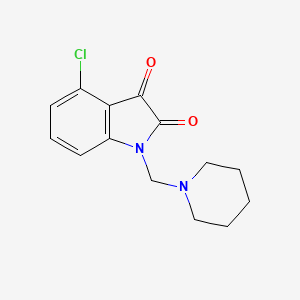
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
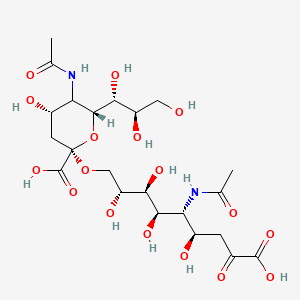

![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)

